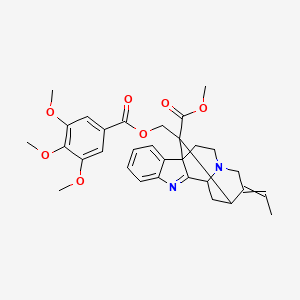
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione, also known as 13-ABPP, is a natural product isolated from the plant species of the genus Callicarpa. It has shown potential as a lead compound for the development of new drugs due to its diverse biological activities. In
作用机制
The mechanism of action of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is not fully understood. However, it has been proposed that the compound exerts its biological activities by targeting specific signaling pathways in cells. For example, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. Additionally, it has been suggested that this compound may modulate the activity of enzymes involved in the regulation of cellular processes such as apoptosis and autophagy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. Moreover, it has been suggested that this compound may modulate the activity of enzymes involved in the regulation of cellular processes such as apoptosis and autophagy.
实验室实验的优点和局限性
One of the main advantages of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is its diverse biological activities, which make it a potential lead compound for the development of new drugs. Additionally, this compound is a natural product, which makes it an attractive option for drug development due to its low toxicity. However, there are some limitations to the use of this compound in lab experiments. For example, the low yield of this compound from the plant source makes it difficult to obtain large quantities of the compound for further research. Moreover, the chemical synthesis of this compound is a complex process that requires specialized equipment and expertise.
未来方向
There are several future directions for the research on 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione. One area of interest is the development of new drugs based on the structure of this compound. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Moreover, the potential of this compound as a neuroprotective agent needs to be explored further. Finally, the development of new methods for the synthesis of this compound is essential to obtain large quantities of the compound for further research.
Conclusion:
In conclusion, this compound is a natural product with diverse biological activities that make it a potential lead compound for the development of new drugs. The synthesis method of this compound involves the extraction of the compound from the plant species of the genus Callicarpa or chemical synthesis. The mechanism of action of this compound is not fully understood, but it has been proposed to target specific signaling pathways in cells. The biochemical and physiological effects of this compound have been extensively studied, and it has shown potential as a cytotoxic agent against cancer cells, an anti-inflammatory agent, and a neuroprotective agent. The advantages of this compound include its diverse biological activities and low toxicity, while the limitations include the low yield of the compound from the plant source and the complexity of the chemical synthesis process. Finally, future directions for the research on this compound include the development of new drugs based on its structure, further elucidation of its mechanism of action, exploration of its potential as a neuroprotective agent, and the development of new methods for its synthesis.
合成方法
The synthesis of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione involves the extraction of the compound from the plant species of the genus Callicarpa. The isolation process involves the use of various chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC). The yield of this compound from the plant source is low, which makes it difficult to obtain large quantities of the compound for further research. Therefore, chemical synthesis of this compound has been explored as an alternative method. The chemical synthesis of this compound involves several steps, including the synthesis of the precursor molecule and the final cyclization reaction to obtain this compound.
科学研究应用
The diverse biological activities of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione have attracted the attention of researchers in various fields such as cancer research, anti-inflammatory research, and neurodegenerative disease research. It has been shown to exhibit cytotoxicity against various cancer cell lines such as MCF-7, A549, and HeLa. Additionally, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, it has shown potential as a neuroprotective agent by modulating the expression of genes involved in the regulation of neuronal survival and differentiation.
属性
CAS 编号 |
76497-89-7 |
|---|---|
分子式 |
C22H32O5 |
外观 |
Oil |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



